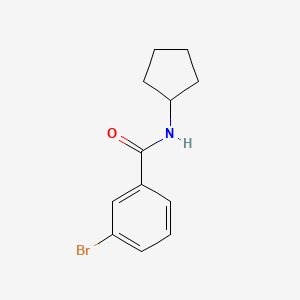
1-(3-Bromobenzenesulfonyl)piperazine
Descripción general
Descripción
1-(3-Bromobenzenesulfonyl)piperazine, also known as BBP, is a chemical compound. It has the molecular formula C10H13BrN2O2S and a molecular weight of 305.19 g/mol .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(3-Bromobenzenesulfonyl)piperazine consists of a six-membered ring containing two nitrogen atoms . The average mass is 305.191 Da and the monoisotopic mass is 303.988098 Da .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various reactions such as the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
1-(3-Bromobenzenesulfonyl)piperazine has a molecular formula of C10H13BrN2O2S and a molecular weight of 305.19 g/mol . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Pharmacology
1-(3-Bromobenzenesulfonyl)piperazine: is a derivative of piperazine, a compound that is the third most common nitrogen heterocycle in drug discovery . Piperazine derivatives are key components in several blockbuster drugs, such as Imatinib (Gleevec) and Sildenafil (Viagra), due to their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The presence of the bromobenzenesulfonyl group could potentially be exploited to develop new pharmacological agents with improved efficacy and specificity.
Materials Science
In materials science, piperazine compounds have been studied for their potential applications in creating new materials. The 1-(3-Bromobenzenesulfonyl)piperazine could serve as a precursor for the synthesis of polymers or as a cross-linking agent due to its reactive bromo and sulfonyl functional groups, which can undergo further chemical transformations .
Biochemistry
Biochemically, 1-(3-Bromobenzenesulfonyl)piperazine may be used as a reagent in the study of protein interactions. The bromo group can be utilized for bioconjugation with biomolecules, aiding in the visualization or isolation of proteins in complex biological samples.
Environmental Science
The environmental applications of 1-(3-Bromobenzenesulfonyl)piperazine could include its use as an intermediate in the synthesis of compounds designed for environmental remediation. Its ability to react with various organic and inorganic substances may help in the development of advanced filtration materials or sensors for environmental pollutants .
Analytical Chemistry
In analytical chemistry, 1-(3-Bromobenzenesulfonyl)piperazine can be used as a standard or reagent in the development of analytical methods. Its unique structure allows for its use in chromatography, spectroscopy, and other analytical techniques to identify or quantify substances .
Organic Synthesis
1-(3-Bromobenzenesulfonyl)piperazine: plays a role in organic synthesis, particularly in the functionalization of piperazine rings. It can be used in C–H functionalization reactions to create a wide array of structurally diverse piperazine derivatives, which are important in medicinal chemistry .
Direcciones Futuras
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Therefore, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may continue to explore new synthetic methods to afford functionalized piperazines .
Propiedades
IUPAC Name |
1-(3-bromophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVJTQOHBQUGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368542 | |
| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzenesulfonyl)piperazine | |
CAS RN |
179051-77-5 | |
| Record name | 1-(3-Bromobenzenesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-bromobenzenesulfonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(4-Bromophenyl)thio]acetamide](/img/structure/B1271723.png)

![2-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1271727.png)

![8-((4-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1271735.png)



![2-Methylbenzo[d]thiazole-5-carbaldehyde](/img/structure/B1271751.png)



